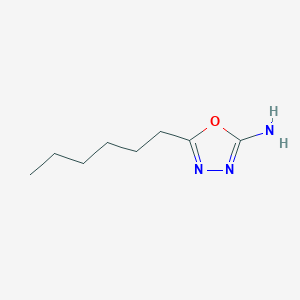
5-Hexyl-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, with a hexyl group attached to the ring.
Preparation Methods
The synthesis of 5-Hexyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another approach includes the reaction of hydrazides with isocyanates to form hydrazine-1-carboxamides, which are then cyclized using p-toluenesulfonyl chloride and triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-Hexyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as triethylamine or p-toluenesulfonyl chloride. Major products formed from these reactions include various substituted oxadiazoles and their derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Hexyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, blocking the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is beneficial in the treatment of conditions like Alzheimer’s disease. The compound may also interact with other enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
5-Hexyl-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:
5-Aryl-1,3,4-oxadiazol-2-amines: These compounds have aryl groups attached to the oxadiazole ring and have shown similar biological activities, including enzyme inhibition and antimicrobial properties.
1,2,4-Oxadiazoles: These isomers of 1,3,4-oxadiazoles have different nitrogen atom positions in the ring and exhibit distinct chemical and biological properties.
1,3,4-Thiadiazoles: These compounds have a sulfur atom in place of the oxygen atom in the oxadiazole ring and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
69741-94-2 |
|---|---|
Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-hexyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C8H15N3O/c1-2-3-4-5-6-7-10-11-8(9)12-7/h2-6H2,1H3,(H2,9,11) |
InChI Key |
FYTIQWNHQMUUKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NN=C(O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















